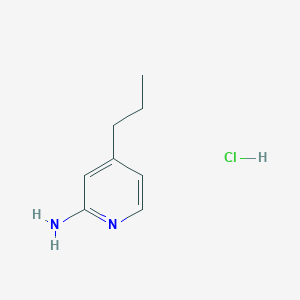

4-Propylpyridin-2-amine hydrochloride

Descripción general

Descripción

“4-Propylpyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.65 g/mol . It is used for research purposes.

Synthesis Analysis

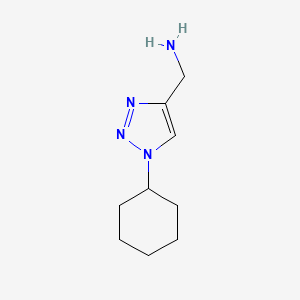

The synthesis of amines, such as “4-Propylpyridin-2-amine hydrochloride”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

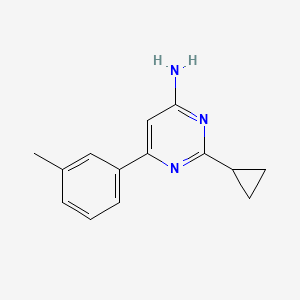

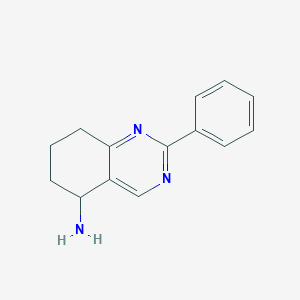

Molecular Structure Analysis

The molecular structure of “4-Propylpyridin-2-amine hydrochloride” is based on a pyridine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a propyl group attached to the pyridine ring.

Chemical Reactions Analysis

Amines, including “4-Propylpyridin-2-amine hydrochloride”, can undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides .

Physical And Chemical Properties Analysis

Amines, including “4-Propylpyridin-2-amine hydrochloride”, have certain physical and chemical properties. They have varying degrees of solubility in water, and their boiling points can differ based on whether they are primary, secondary, or tertiary amines .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Research

4-Propylpyridin-2-amine hydrochloride: has been implicated in the synthesis of pyrimidine derivatives, which are known for their anti-inflammatory properties . These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This suggests that derivatives of 4-Propylpyridin-2-amine hydrochloride could be potent anti-inflammatory agents, potentially leading to new treatments for conditions characterized by chronic inflammation.

Anti-Fibrosis Studies

In the realm of anti-fibrosis, 4-Propylpyridin-2-amine hydrochloride derivatives have been evaluated for their effectiveness against fibrotic diseases . These studies involve assessing the inhibition of collagen expression and hydroxyproline content in cell culture mediums, which are indicative of fibrotic activity. The compound’s role in these studies is crucial for developing novel anti-fibrotic drugs that could treat diseases like idiopathic pulmonary fibrosis and organ fibrosis following chronic injuries.

Pharmacological Applications

The piperidine and pyridine moieties, closely related to 4-Propylpyridin-2-amine hydrochloride , are present in numerous pharmaceuticals . They are used in over twenty classes of drugs, including anticancer agents, Alzheimer’s disease therapy, antibiotics, and analgesics. This highlights the compound’s potential as a versatile building block in drug design and discovery.

Medicinal Chemistry

4-Propylpyridin-2-amine hydrochloride: plays a significant role in medicinal chemistry, particularly in the design of BACE1 inhibitors for Alzheimer’s disease treatment . The pyridine scaffold, which is part of the compound’s structure, is essential due to its basicity, water solubility, stability, and hydrogen bond-forming ability.

Chemical Biology

In chemical biology, 4-Propylpyridin-2-amine hydrochloride is involved in the construction of heterocyclic compound libraries with potential biological activities . These libraries are crucial for the discovery of new biologically active compounds, including those with anti-cancer, antihypertensive, antiulcer, and antimicrobial properties.

Drug Discovery

The compound’s nucleus is a cornerstone in the field of drug discovery, where it is used to create drugs with a wide range of biological activities . Its derivatives are being explored for their roles as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that amines, such as 4-propylpyridin-2-amine hydrochloride, are generally basic and nucleophilic . They can interact with various biological targets, including proteins and enzymes, through hydrogen bonding and electrostatic interactions .

Mode of Action

Amines are known to interact with their targets through the lone pair of electrons on the nitrogen atom . This interaction can lead to changes in the target’s structure or function, potentially influencing biological processes.

Biochemical Pathways

Amines can participate in various biochemical reactions, including nucleophilic substitutions and the formation of imines and enamines . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability . Factors such as the compound’s solubility, stability, and interactions with biological membranes can influence its ADME properties .

Result of Action

The interaction of amines with their targets can lead to changes in the target’s structure or function, potentially influencing cellular processes .

Action Environment

The action, efficacy, and stability of 4-Propylpyridin-2-amine hydrochloride can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules in the environment . For instance, the basicity and nucleophilicity of amines can be influenced by the pH of the environment .

Propiedades

IUPAC Name |

4-propylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-3-7-4-5-10-8(9)6-7;/h4-6H,2-3H2,1H3,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSKRPDOVCWENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propyl-pyridin-2-ylamine hydrochloride | |

CAS RN |

1187932-45-1 | |

| Record name | 2-Pyridinamine, 4-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

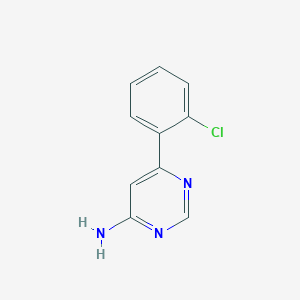

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1464697.png)

![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)